5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2,4,5-trichlorophenyl)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
This compound belongs to the class of quinolone-based heterocyclic compounds. Its structure features a benzothiazole ring fused with a pyrroloquinoline moiety. The presence of an amino group and trichlorophenyl substituents adds to its uniqueness.
Preparation Methods
Synthetic Routes:
- Heterocyclization Approach:
- One common synthetic route involves the heterocyclization of 2-aminobenzothiazole with 2,4,5-trichloroacetophenone. The reaction proceeds under basic conditions, leading to the formation of the target compound.
- The reaction scheme is as follows:
2-Aminobenzothiazole+2,4,5-Trichloroacetophenone→this compound
Industrial Production:
- While not widely produced industrially, this compound can be synthesized on a laboratory scale using the methods described above.
Chemical Reactions Analysis
Reactivity: The compound exhibits reactivity typical of quinolones and benzothiazoles.
Common Reactions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets: The compound likely interacts with enzymes, receptors, or nucleic acids due to its structural features.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: The combination of benzothiazole, pyrroloquinoline, and trichlorophenyl groups sets it apart.
Similar Compounds:
Remember that this compound’s potential applications continue to evolve as scientific understanding grows
Properties
Molecular Formula |
C17H10Cl3N3OS |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2,4,5-trichlorophenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H10Cl3N3OS/c18-8-5-10(20)12(6-9(8)19)23-7-13(24)15(16(23)21)17-22-11-3-1-2-4-14(11)25-17/h1-6,21,24H,7H2 |
InChI Key |
YAIKRFZFWHHGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=C(C=C2Cl)Cl)Cl)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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